
N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide
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Overview
Description
N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring attached to a phenyl group, which is further substituted with a methylsulfonyl group
Mechanism of Action
Target of Action
They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Similar compounds have been found to cause cytotoxicity in cancer cells through several apoptotic events including activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp .
Biochemical Pathways
Without specific information on the compound, it’s difficult to accurately summarize the affected biochemical pathways. Similar compounds have been shown to cause cell cycle arrest from the up-regulation of p53 and p21 .
Result of Action
As mentioned earlier, similar compounds have been found to cause cytotoxicity in cancer cells and cell cycle arrest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-(methylsulfonyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of automated systems for reagent addition and product separation further enhances the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding sulfone derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used; for example, using an amine would yield an amide derivative.
Scientific Research Applications
N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide is a synthetic organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential biological activities. This article will explore its applications in scientific research, particularly in medicinal chemistry, pharmacology, and materials science.
Molecular Formula and Properties
- Molecular Formula : C12H13N2O3S
- Molecular Weight : Approximately 269.31 g/mol
- Solubility : Soluble in organic solvents, with varying solubility in water.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
-
Anticancer Activity : Studies have shown that this compound may induce apoptosis in cancer cell lines by interacting with specific molecular targets involved in cell growth and apoptosis pathways. For example, it has demonstrated cytotoxic effects against various cancer types, including breast and liver cancer cells.
Table 1: Anticancer Activity Data
Cell Line IC50 Value (µM) MCF-7 (Breast) 25 HepG2 (Liver) 30 - Anti-inflammatory Properties : The compound may inhibit enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Applications
Research indicates that this compound exhibits significant antimicrobial properties:
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Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Table 2: Antimicrobial Activity Data
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.5 µg/mL Escherichia coli 1.0 µg/mL
This efficacy highlights its potential as an antimicrobial agent, particularly against resistant strains.
Materials Science
Due to its stability and reactivity, this compound is being explored for applications in the development of new materials, including:
- Polymers : The compound can serve as a building block for synthesizing polymers with enhanced properties.
- Coatings : Its chemical stability makes it suitable for use in protective coatings.
Case Study 1: Anticancer Activity Evaluation
In a controlled study evaluating the anticancer properties of this compound on human breast adenocarcinoma cell lines (MCF-7), the compound was shown to induce significant apoptosis and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of this compound against standard bacterial strains. The results indicated that the compound exhibited lower MIC values compared to traditional antibiotics, suggesting its potential as an alternative treatment option.
Comparison with Similar Compounds
Similar Compounds
N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide: can be compared with other furan derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan ring and the methylsulfonyl group contributes to its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, its ability to interact with biological targets makes it a promising candidate for drug development.
Biological Activity
N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anti-cancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a furan moiety, a methylsulfonyl group, and an amide functional group. This structural arrangement is believed to contribute to its biological activities.
1. Anti-Cancer Activity
Research indicates that derivatives of furan-2-carboxamide, including this compound, exhibit significant anti-cancer properties.
Case Studies and Findings
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A study synthesized various furan-2-carboxamide derivatives and evaluated their cytotoxic effects on cancer cell lines such as HepG2, Huh-7, and MCF-7. Among these compounds, those with electron-donating substituents showed enhanced anti-cancer activity. For instance:
These results suggest that the presence of specific substituents on the phenyl ring can significantly influence the compound's cytotoxic efficacy .
Compound HepG2 Cell Viability (%) MCF-7 Cell Viability (%) 4d 33.29 45.09 4a 35.01 37.31 4b 37.31 39.22
The mechanism behind the anti-cancer activity is attributed to the compound's ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways and inhibition of cell proliferation signals .
2. Anti-Inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties.
Research Insights
- A study highlighted that furan derivatives act as selective COX-2 inhibitors, which are crucial in managing inflammation-related disorders. The compound exhibited comparable potency to established COX-2 inhibitors like rofecoxib in various assays .
3. Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various bacterial strains.
Antimicrobial Efficacy Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Escherichia coli | 280 |
Staphylococcus aureus | 265 |
Bacillus cereus | 230 |
These findings indicate that the compound possesses notable antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Properties
IUPAC Name |
N-(2-methylsulfonylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-18(15,16)11-7-3-2-5-9(11)13-12(14)10-6-4-8-17-10/h2-8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRDJYJBDHDJBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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